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Cat. No.: B12392303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NRG Oncology S1806 clinical

trial, also known as the INTACT trial. The information is curated for researchers, scientists, and

professionals in drug development, offering a detailed examination of the trial's core

components, including experimental protocols, quantitative data, and relevant biological

pathways.

Trial Overview
The NRG Oncology S1806 is a Phase III randomized clinical trial designed to evaluate the

efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard

concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder

cancer (MIBC).[1][2] The primary goal is to determine if this combination therapy can improve

bladder-intact event-free survival (BI-EFS) compared to CRT alone.[1] This trial is a joint effort

between SWOG Cancer Research Network and NRG Oncology.[1]

Trial Identity:

NCT Number: NCT03775265[3]

Official Title: Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without

Atezolizumab in Localized Muscle Invasive Bladder Cancer[3]
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Status: Closed to Accrual (as of April 1, 2024)[1][4]

The rationale for this study is based on preclinical and early clinical evidence suggesting that

radiotherapy and chemotherapy can enhance the anti-tumor immune response, potentially

creating a synergistic effect with immune checkpoint inhibitors like atezolizumab.[5] Radiation is

known to induce immunogenic cell death, which releases tumor antigens and can increase the

expression of PD-L1 on tumor cells, making them more susceptible to PD-L1 blockade.[5]

Data Presentation
Patient Population and Stratification
The trial aimed to enroll 475 patients with histologically confirmed muscle-invasive urothelial

carcinoma of the bladder (T2-T4aN0M0).[1] Patients were stratified based on several factors to

ensure balanced prognostic characteristics between the treatment arms.[6][7]

Patient Characteristic Criteria

Histology
Urothelial carcinoma of the bladder (mixed

urothelial histology permitted)[4]

Stage T2-T4a, N0, M0[1][4]

Performance Status Zubrod performance status of 0-2[8]

Renal Function Glomerular filtration rate (GFR) > 25 ml/min[8]

Prior Treatment
No prior systemic chemotherapy or pelvic

radiation for bladder cancer[4]

Stratification Factors Groups

Performance Status 0-1 vs. 2[6][7]

Clinical Stage T2 vs. T3/T4a[6][7]

Chemotherapy Regimen
Cisplatin vs. 5-FU/Mitomycin C vs.

Gemcitabine[6][7]

Radiation Field Bladder only vs. Small Pelvis[6][7]
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Efficacy Endpoints
The trial is designed to assess the following primary and secondary endpoints:

Endpoint Type Endpoint Definition

Primary
Bladder-Intact Event-Free

Survival (BI-EFS)

Time from randomization to the

first occurrence of: residual or

recurrent muscle-invasive

bladder cancer, nodal or

metastatic disease, radical

cystectomy, or death from any

cause.[7]

Secondary Overall Survival (OS)
Time from randomization to

death from any cause.

Secondary
Metastasis-Free Survival

(MFS)

Time from randomization to the

first occurrence of distant

metastasis.

Secondary
Pathologic Response at 18

weeks

Assessment of tumor response

in biopsies taken 18 weeks

after randomization.[7]

Secondary Rate of Salvage Cystectomy

Proportion of patients requiring

radical cystectomy for

persistent or recurrent disease.

[7]

Secondary Adverse Events
Assessment of treatment-

related toxicity.

Secondary Quality of Life (QOL) Patient-reported outcomes.[7]

Safety and Toxicity Data (Interim Analysis)
An interim safety analysis was presented after 213 patients were enrolled (113 in the

atezolizumab arm and 100 in the control arm).[9] The data showed no new safety concerns

with the combination therapy.[9]
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Adverse Event (Grade ≥3)
Chemoradiotherapy +

Atezolizumab (n=113)

Chemoradiotherapy Alone

(n=100)

Any Grade ≥3 Toxicity 58% (65 patients) 44% (44 patients)

Most Common Toxicities Hematological Hematological

Immune-Related Adverse

Events (Grade ≥3)

Observed, specific numbers

not detailed in the initial report.

Not reported in the initial

summary.

Note: The majority of hematological toxicities were not considered to be immune-related by the

treating physicians.[9] A safety update on the first 73 patients reported 23 grade 3 or higher

toxicity events in the atezolizumab arm versus 11 in the control arm, with the most common

being hematological.[6]

Experimental Protocols
Treatment Arms
Patients were randomized in a 1:1 ratio to one of two treatment arms.[9]

Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)

Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

Atezolizumab Administration
Dosage: 1200 mg intravenously.[10]

Schedule: Every 3 weeks for a total of 6 months.[6][8]

Administration: The first infusion is administered over 60 minutes. If well-tolerated,

subsequent infusions can be given over 30 minutes.[11]

Chemotherapy Regimens
The choice of chemotherapy was at the discretion of the treating physician from a list of

protocol-specified regimens.[6]
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Cisplatin-based regimen:

Cisplatin 70 mg/m² IV on day 1 or 2 of each 28-day cycle for a total of four cycles.[12]

5-Fluorouracil (5-FU) and Mitomycin C regimen:

5-FU: 500 mg/m²/day on days 1-5 and 16-20 of radiation therapy.[13]

Mitomycin C: 12 mg/m² on day 1 of radiation therapy.[13]

Gemcitabine-based regimen:

Gemcitabine 1000 mg/m² IV on days 1, 8, and 15 of each 28-day cycle.[12]

Radiation Therapy Protocol
Technique: Intensity-Modulated Radiation Therapy (IMRT) or 3D Conformal Radiation

Therapy (3D-CRT).[3]

Dose Fractionation:

A common regimen for radical radiotherapy to the bladder is 52.5–55 Gy in 20 fractions

over 4 weeks or 60–64 Gy in 30–32 fractions over 6–6.5 weeks.[14]

For patients with node-negative disease, a moderate hypofractionated regimen of 55 Gy in

20 fractions to the bladder only, delivered with Image-Guided Radiotherapy (IGRT), is

considered a standard of care.[15]

Target Volume Delineation:

Clinical Target Volume (CTV) for the tumor bed is delineated according to NRG guidelines.

[16]

The Planning Target Volume (PTV) is generated by adding a margin of approximately 1 cm

to the CTV.[16]

For pelvic nodal irradiation, the obturator, presacral, internal, and external iliac nodal

regions are contoured based on NRG consensus guidelines.[17]
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Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the mechanism of action of atezolizumab in the context of the

PD-1/PD-L1 signaling pathway.
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Caption: Atezolizumab blocks the interaction between PD-1 and PD-L1.

NRG Oncology S1806 Experimental Workflow
This diagram outlines the logical flow of patient participation in the S1806 trial.
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Treatment Modalities
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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